molecular formula C22H30N2O3 B2953266 N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 1796946-59-2

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2953266
CAS RN: 1796946-59-2
M. Wt: 370.493
InChI Key: PWXFFCZNLNWLJZ-UHFFFAOYSA-N
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Description

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(1-phenylethyl)oxalamide, also known as Memantine, is a drug that is used for the treatment of Alzheimer's disease. It is a non-competitive NMDA receptor antagonist that helps to regulate the activity of glutamate in the brain. Memantine has been shown to be effective in improving cognitive function and reducing the symptoms of Alzheimer's disease.

Mechanism of Action

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(1-phenylethyl)oxalamide is a non-competitive NMDA receptor antagonist that helps to regulate the activity of glutamate in the brain. Glutamate is an excitatory neurotransmitter that is involved in several important functions such as learning and memory. However, excessive glutamate activity can lead to neuronal damage and cell death. This compound helps to regulate the activity of glutamate by blocking the NMDA receptor, which is responsible for the influx of calcium ions into the cell. This helps to prevent excessive glutamate activity and protect the neurons from damage.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that contribute to its therapeutic potential. It helps to regulate the activity of glutamate, which is involved in several important functions such as learning and memory. This compound also helps to protect the neurons from damage by preventing excessive glutamate activity. Additionally, this compound has been shown to improve the levels of acetylcholine in the brain, which is another neurotransmitter that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its therapeutic potential in the treatment of Alzheimer's disease. This means that there is a wealth of information available on its mechanism of action, biochemical and physiological effects, and therapeutic potential. Additionally, this compound is relatively easy to synthesize, which makes it readily available for lab experiments. However, one of the limitations is that this compound has a relatively short half-life, which means that it may not be suitable for long-term studies.

Future Directions

There are several future directions for the study of N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(1-phenylethyl)oxalamide. One area of research is the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another area of research is the development of new and more effective NMDA receptor antagonists that can provide better therapeutic outcomes for patients with Alzheimer's disease. Additionally, there is a need for more research on the long-term effects of this compound and its potential for use in combination with other drugs for the treatment of Alzheimer's disease.
Conclusion:
In conclusion, this compound is a non-competitive NMDA receptor antagonist that has been extensively studied for its therapeutic potential in the treatment of Alzheimer's disease. It helps to regulate the activity of glutamate in the brain and protect the neurons from damage. This compound has several advantages and limitations for lab experiments and there are several future directions for its study. Overall, this compound represents an important area of research for the development of new and more effective treatments for Alzheimer's disease and other neurological disorders.

Synthesis Methods

The synthesis of N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(1-phenylethyl)oxalamide is a complex process that involves several steps. The first step is the preparation of 1-Adamantylamine, which is then reacted with formaldehyde to form 1-Amino-3,5-dimethyladamantane. This intermediate is then reacted with 1-Phenylethylbromide to form N1-(1-Phenylethyl)-1-amino-3,5-dimethyladamantane. The final step involves the reaction of N1-(1-Phenylethyl)-1-amino-3,5-dimethyladamantane with Oxalyl Chloride to form this compound, also known as this compound.

Scientific Research Applications

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has been extensively studied for its therapeutic potential in the treatment of Alzheimer's disease. Several clinical trials have demonstrated the efficacy of this compound in improving cognitive function and reducing the symptoms of Alzheimer's disease. This compound has also been studied for its potential in the treatment of other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.

properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-14(17-6-4-3-5-7-17)24-21(26)20(25)23-13-22(27-2)18-9-15-8-16(11-18)12-19(22)10-15/h3-7,14-16,18-19H,8-13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXFFCZNLNWLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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